![molecular formula C18H16N2O3 B2796752 3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one CAS No. 868214-11-3](/img/structure/B2796752.png)
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one” are not fully detailed in the search results. The molecular formula is C18H16N2O3 and the molecular weight is 308.33 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Nucleophilic Addition and Vinylation Reactions
Research has explored the nucleophilic addition reactions of hydroxyquinoxaline with acetylenes, leading to the formation of vinyloxyquinoxaline or vinyl-quinoxalones under different conditions. These reactions are foundational for synthesizing various quinoxaline derivatives, highlighting the compound's relevance in synthetic organic chemistry and potential applications in creating new materials or pharmaceuticals (Andriyankova et al., 2000).
Palladium-Catalyzed Cycloadditions
The development of palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition reactions has been reported for synthesizing dihydroquinolin-2-ones. This research underscores the potential of palladium catalysis in facilitating complex reactions, leading to compounds with quinoxaline-like structures and highlighting innovative approaches to creating biologically relevant molecules (Jin et al., 2018).
Natural Product Derivation and Biological Applications
Studies on natural products have led to the isolation of new compounds, including those with benzofuran and quinoxaline derivatives, from various plant sources. These compounds are subject to investigation for their potential biological activities, such as antioxidant, antimicrobial, or anticancer properties. Such research illustrates the importance of natural products chemistry in discovering new therapeutic agents (Dobner et al., 2003).
Photophysical Properties and Material Science Applications
The synthesis and characterization of novel rhenium(V) complexes with quinoxaline derivatives have been explored, demonstrating the potential for these compounds in developing new materials with unique photophysical properties. These studies highlight the intersection of inorganic chemistry and material science, where such complexes could find applications in light-emitting devices, sensors, or catalysis (Machura et al., 2012).
Corrosion Inhibition and Protective Coatings
Research into the inhibition performances of spirocyclopropane derivatives, which may share reactive similarities with the target compound, for protecting mild steel in acidic environments has been conducted. This work underscores the compound's relevance to industrial applications, particularly in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Mechanism of Action
The mechanism of action for “3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one” is not specified in the search results. It is mentioned as a versatile compound used in various fields of scientific research, but the exact biological or chemical mechanisms it influences are not detailed.
properties
IUPAC Name |
3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-10-8-12(11-17(16)23-2)7-9-15-18(21)20-14-6-4-3-5-13(14)19-15/h3-11H,1-2H3,(H,20,21)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOAUSHJSLPSDC-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-Dimethoxyphenyl)vinyl)hydroquinoxalin-2-one |
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